3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVORJEDPNDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a chromenone derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring in the chromenone core can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The 4-fluorobenzenesulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield a nitro-substituted chromenone, while nucleophilic substitution of the fluorine atom would result in a different substituted chromenone derivative .
Scientific Research Applications
Scientific Research Applications
3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one serves as a fundamental building block in chemistry for synthesizing more complex molecules.
- Chemistry It is employed as a building block in the synthesis of complex molecules.
- Biology The compound is investigated for its potential to act as an enzyme inhibitor.
- Medicine It is also studied for its potential anti-cancer and anti-inflammatory properties.
- Industry 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is utilized in the development of specialty chemicals and materials.
Related Compounds Research
Other chromene derivatives have shown promising pharmacological activities. For example, 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO) is being explored for its potential in pain and inflammation management . Studies involving molecular docking tests have demonstrated that 4-PSCO exhibits a high affinity for receptors such as p38 MAP kinase, peptidyl arginine deiminase type 4, phosphoinositide 3-kinase, Janus kinase 2, toll-like receptor 4, and nuclear factor-kappa β . Furthermore, research into 3-acetyl coumarin–selenophene has explored its activities during apoptosis and oxidative stress in DU-145 tumor cells .
Additionally, research on 2,2-dimethyl-2H-chromene derivatives has identified that a 3,4-dimethoxybenzenesulfonyl group in a specific region of the molecule shows strong inhibition properties, suggesting avenues for chemical modification to improve pharmacological properties as a cancer therapeutic .
Tables
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function . The chromenone core can also interact with nucleic acids and other biomolecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Sulfonyl-Substituted Coumarins
- 3-(4-Chlorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one (): Replacing fluorine with chlorine in the benzenesulfonyl group increases molecular weight and lipophilicity. Chlorine’s stronger electron-withdrawing effect may enhance enzyme inhibition but could reduce solubility.
- 3-(Bromoacetyl)-2H-chromen-2-one ():
The bromoacetyl group acts as a reactive handle for synthesizing heterocyclic hybrids (e.g., thiazoles, oxazoles). Unlike the stable sulfonyl group, bromoacetyl derivatives are more prone to nucleophilic substitution, limiting their direct therapeutic use but enhancing versatility in synthetic chemistry .
B. Heterocyclic Hybrids
- 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one (): The aminooxazole moiety introduces hydrogen-bond donors/acceptors, critical for targeting ATP-binding pockets in kinases (e.g., CDK-8). Compared to the sulfonyl group, aminooxazole derivatives exhibit higher polarity, which may improve solubility but reduce membrane permeability .
- 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one ():
The benzothiazole and trifluoromethyl groups enhance π-π stacking and hydrophobic interactions, making this compound potent in anticancer assays. The sulfonyl group in the target compound may offer similar hydrophobicity but with better metabolic resistance .
Physicochemical Properties
- LogP and Solubility: The 4-fluorobenzenesulfonyl group increases LogP (~3.5) compared to hydroxycoumarins (LogP ~2.1), enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Thermal Stability: Sulfonyl derivatives decompose at >250°C, higher than acetylated coumarins (~200°C), suggesting better formulation stability .
Biological Activity
3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its therapeutic implications.
Chemical Structure
The compound features a chromenone core substituted with a 4-fluorobenzenesulfonyl group. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can interact with enzymes, potentially inhibiting their activity. This inhibition may affect pathways involved in cell growth and apoptosis.
- DNA Interaction : The chromenone core may also bind to DNA or other cellular components, leading to various biological effects, including modulation of signaling pathways related to cancer cell proliferation and survival .
Anticancer Activity
Research indicates that compounds similar to 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms such as:
- Tubulin Inhibition : Compounds in this class have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
- HIF-1 Pathway Modulation : Some derivatives have been identified as HIF-1 pathway inhibitors, which can antagonize tumor growth in preclinical models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the sulfonyl group may enhance their antibacterial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain fluoroaryl compounds exhibit low MIC values against pathogens like Staphylococcus aureus, indicating strong antibacterial potential .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one can be influenced by modifications to its structure. Key findings from SAR studies include:
- The presence of the sulfonyl group significantly enhances enzyme interaction and biological efficacy.
- Substituents on the chromenone core can affect solubility and bioavailability, which are critical for therapeutic applications .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Tubulin inhibition | |
| HIF-1 pathway modulation | ||
| Antimicrobial | Enzyme inhibition | |
| Direct bacterial interaction |
Case Studies
- Anticancer Study : A study conducted by Kemnitzer et al. demonstrated that specific chromene derivatives could induce apoptosis in cancer cells through caspase activation and tubulin inhibition. The findings suggest that structural modifications can enhance these effects, paving the way for novel cancer therapeutics .
- Antimicrobial Evaluation : Research on fluoroaryl compounds indicated that the introduction of fluorine into the phenyl ring significantly improved antibacterial activity against S. aureus, suggesting a potential application for 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in treating bacterial infections .
Q & A
How can reaction conditions be optimized for synthesizing 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one derivatives?
Basic Research Focus
Key parameters include solvent selection, catalyst type, temperature, and reaction time. For example, ethanol and hydrogen peroxide (30%) under basic conditions (NaOH) are effective for chromenone cyclization, as demonstrated in the synthesis of similar fluorophenyl-chromenone derivatives . Protic solvents like ethanol enhance reaction homogeneity, while oxidative conditions facilitate ring closure. Kinetic studies (e.g., varying H₂O₂ concentration) can identify rate-limiting steps.
Advanced Consideration
For functionalization (e.g., introducing substituents at the 3-position), consider using DMF as a polar aprotic solvent with K₂CO₃ as a base to promote nucleophilic substitution, as shown in propargylation reactions of related chromenones . Microwave-assisted synthesis or flow chemistry may reduce side reactions and improve yields.
What analytical techniques are most reliable for resolving structural ambiguities in fluorobenzenesulfonyl-chromenone derivatives?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) remains the gold standard. SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for small molecules with fluorinated or sulfonyl groups . For amorphous or poorly crystalline samples, FT-IR and NMR (¹H/¹³C/¹⁹F) can confirm functional groups and regiochemistry.
Advanced Consideration
Hirshfeld surface analysis and DFT calculations (e.g., B3LYP/6-31G*) provide insights into noncovalent interactions (e.g., C–H···O, π–π stacking) that influence packing and stability. These methods are critical for understanding polymorphism or solvatomorphism in derivatives .
How should researchers design assays to evaluate the biological activity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one?
Basic Research Focus
Prioritize target-specific assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC/MBC) against Gram-positive/negative strains . For enzyme inhibition (e.g., kinases), employ fluorescence-based assays with ATP-competitive substrates. Always include positive controls (e.g., ciprofloxacin for antibiotics) and validate results with dose-response curves.
Advanced Consideration
Mechanistic studies require advanced techniques like surface plasmon resonance (SPR) for binding affinity or molecular docking (AutoDock Vina) to predict interactions with biological targets. For example, coumarin derivatives with sulfonyl groups have shown DNA intercalation potential via ethidium bromide displacement assays .
How can computational modeling address discrepancies in structure-activity relationship (SAR) studies?
Advanced Research Focus
Conflicting bioactivity data in SAR studies often arise from unaccounted electronic or steric effects. Use molecular electrostatic potential (MEP) maps to visualize charge distribution and identify reactive sites . QSAR models (e.g., CoMFA/CoMSIA) can correlate substituent properties (Hammett σ, logP) with activity. For instance, electron-withdrawing groups (e.g., -SO₂-) may enhance binding to hydrophobic enzyme pockets .
What strategies resolve contradictions in crystallographic data for fluorinated chromenones?
Advanced Research Focus
Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Use twin refinement protocols in SHELXL and validate with R-factor convergence . For noncovalent interactions, compare experimental (SCXRD) and theoretical (DFT-optimized) geometries. In 2-(4-fluorophenyl)-chromenone derivatives, β-sheet-like C–H···O networks were resolved via Hirshfeld analysis .
How do substituent variations at the 3-position influence the photophysical properties of chromenone derivatives?
Advanced Research Focus
Introducing electron-deficient groups (e.g., -SO₂-C₆H₄F) red-shifts fluorescence emission due to enhanced conjugation. Time-dependent DFT (TD-DFT) calculations can predict absorption/emission spectra. For example, nitro or methoxy substituents alter excited-state dynamics, as seen in thiazole-linked chromenones . Experimental validation requires UV-Vis spectroscopy and quantum yield measurements.
What methodologies validate the purity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in synthetic batches?
Basic Research Focus
Combine HPLC (C18 column, acetonitrile/water gradient) with MS detection to identify impurities. For fluorinated compounds, ¹⁹F NMR offers specificity, as seen in related benzoxazinone derivatives . Elemental analysis ensures stoichiometric accuracy, particularly for sulfonyl groups.
How can researchers mitigate synthetic challenges in scaling up chromenone derivatives?
Advanced Research Focus
Optimize solvent recycling (e.g., ethanol recovery via distillation) and replace hazardous reagents (e.g., propargyl bromide) with safer alternatives. Process analytical technology (PAT) tools, like in-situ FT-IR, monitor reaction progression in real time. For crystallinity issues, use antisolvent precipitation under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
